4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-(propan-2-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O2S/c1-12(2)26-29(27,28)16-7-5-15(6-8-16)25-18-10-13(3)24-19-11-14(20(21,22)23)4-9-17(18)19/h4-12,26H,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZCTSYQZSYCPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)S(=O)(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-(propan-2-yl)benzene-1-sulfonamide has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a quinoline moiety, a sulfonamide group, and a propan-2-yl substituent. The presence of the trifluoromethyl group is notable as it often enhances biological activity due to its electron-withdrawing properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related quinoline derivatives. For instance, compounds featuring quinoline scaffolds have shown effectiveness against various bacterial strains. In a comparative study, certain derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 320 to 640 μg/mL, indicating moderate antibacterial activity .
Antiviral Activity
The compound's structural analogs have been investigated for antiviral properties, particularly against influenza viruses. One derivative, G07 , exhibited significant anti-influenza activity with an effective concentration (EC50) of 11.38 ± 1.89 µM in cytopathic effect assays and an inhibition concentration (IC50) of 0.23 ± 0.15 µM in plaque inhibition assays . The interaction with viral ribonucleoproteins was confirmed through docking studies, suggesting that the compound could inhibit viral RNA polymerase activity.
The proposed mechanism for the antiviral activity includes binding to the viral RNA polymerase's PA-PB1 subunit, disrupting its function and thereby inhibiting viral replication . The benzene ring in the sulfonamide group is crucial for these interactions, as evidenced by molecular docking studies that revealed significant binding interactions with key amino acids in the polymerase.
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of this class of compounds. Modifications to both the quinoline and sulfonamide moieties can significantly influence their efficacy:
- Quinoline Substituents : Variations at the C-7 position of the quinoline ring (e.g., trifluoromethyl vs. methoxy groups) have been shown to affect potency, with electron-withdrawing groups generally enhancing activity.
- Sulfonamide Group : The nature of substituents on the sulfonamide nitrogen also plays a critical role; primary amines tend to confer better biological activity than secondary amines .
Table 1: Summary of Biological Activities
| Compound | Activity Type | EC50/IC50 Values | Remarks |
|---|---|---|---|
| G07 | Antiviral | EC50: 11.38 µM | Effective against multiple influenza strains |
| Trifluoromethyl | Antibacterial | MIC: 320–640 μg/mL | Moderate activity against bacterial strains |
| Benzene Sulfonamide | Vascular Effects | - | Affects perfusion pressure in cardiovascular studies |
Study on Antiviral Efficacy
In a recent study investigating various derivatives of quinoline-based compounds, G07 was highlighted for its potent antiviral effects against H1N1 and other strains. The study utilized both cytopathic effect assays and plaque inhibition assays to validate its efficacy . This case underlines the importance of structure optimization in developing effective antiviral agents.
Study on Cardiovascular Impact
Another investigation into benzenesulfonamide derivatives indicated that certain compounds could significantly alter perfusion pressure in experimental models, suggesting potential cardiovascular applications . This finding opens avenues for further research into the therapeutic potential of sulfonamide derivatives beyond infectious diseases.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated that quinoline derivatives exhibit promising anticancer properties. The incorporation of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for further development as an anticancer agent. For instance, research has shown that similar compounds can inhibit cancer cell proliferation in vitro and in vivo models.
-
Antimicrobial Properties
- The sulfonamide moiety is known for its antibacterial effects. Compounds containing this group have been studied for their ability to inhibit bacterial growth, particularly against resistant strains. In laboratory settings, derivatives of quinoline have shown effectiveness against various pathogens, suggesting that this compound may also possess similar properties.
-
Enzyme Inhibition
- Quinoline-based compounds are often investigated for their ability to inhibit specific enzymes involved in disease pathways. For example, studies have demonstrated that certain quinoline derivatives can inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells. This inhibition can lead to apoptosis in malignant cells.
Data Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Inhibits cancer cell proliferation | |
| Antimicrobial | Effective against resistant bacterial strains | |
| Enzyme Inhibition | Inhibits topoisomerase enzymes |
Case Studies
-
Study on Anticancer Efficacy
- A recent study published in a peer-reviewed journal evaluated the anticancer efficacy of a related quinoline derivative. The results indicated a dose-dependent decrease in cell viability in several cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being elucidated.
-
Antimicrobial Testing
- Another investigation focused on the antimicrobial properties of sulfonamide derivatives against multi-drug resistant bacteria. The findings revealed that compounds similar to 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-(propan-2-yl)benzene-1-sulfonamide showed significant inhibition zones when tested against Staphylococcus aureus and Escherichia coli.
-
Enzyme Inhibition Mechanism
- A detailed mechanistic study assessed the interaction between quinoline derivatives and DNA topoisomerase II. The study utilized kinetic assays to demonstrate that these compounds bind to the enzyme's active site, leading to increased DNA strand breaks and subsequent cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Pharmacological Activity
Key structural analogs and their activities are summarized below:
- Quinoline Derivatives: The target compound shares structural similarity with 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine, which exhibits 2–3× higher anticancer potency than doxorubicin . Replacement of the trimethoxyphenyl group with a sulfonamide-isopropyl chain may alter target specificity (e.g., kinase inhibition vs. DNA intercalation).
- Sulfonamide Ligands : Ligands like L1 () demonstrate that sulfonamide groups enhance cytotoxicity in breast cancer models, suggesting the target compound’s sulfonamide moiety may similarly contribute to activity .
- Non-Oncologic Analogs: Antrafenine, a quinoline-sulfonamide hybrid, shows divergent therapeutic applications (analgesic), highlighting the role of substituents in modulating biological targets .
Cytotoxicity and Selectivity
provides cytotoxicity data for sulfonamide ligands against MDA-MB-231 breast cancer cells:
| Ligand | Cytotoxicity Level | Notes |
|---|---|---|
| L1 | Excellent (IC₅₀ < 10 µM) | Highest activity due to oxazole substituent |
| L3 | Moderate (IC₅₀ ~ 25 µM) | Thiazole substitution reduces efficacy |
The target compound’s trifluoromethyl and methyl groups may enhance cell permeability compared to L1/L3, though direct cytotoxicity data is unavailable in the provided evidence.
Key Differentiators
- Trifluoromethyl vs. Chlorine : The 7-trifluoromethyl group in the target compound may confer greater electron-withdrawing effects and resistance to oxidative metabolism compared to 7-chloro analogs (e.g., compound 13 in ) .
- Sulfonamide Substitution : The isopropyl group on the sulfonamide nitrogen may reduce renal toxicity compared to unsubstituted sulfonamides .
Preparation Methods
Synthesis of 2-Methyl-7-(Trifluoromethyl)Quinolin-4-Amine
The quinoline core is typically synthesized via cyclization reactions. A Gould-Jacobs approach employs ethyl acetoacetate and a substituted aniline under thermal conditions . For the 7-trifluoromethyl substituent, trifluoromethylation can occur at the aniline stage or post-cyclization.
Microwave-Assisted Cyclization :
In a representative procedure, 4-chloro-7-trifluoromethylquinoline (13b) is reacted with excess 1,2-diaminoethane under microwave irradiation (150°C, 30 min) to yield the 4-amino derivative . This method reduces reaction times compared to conventional reflux, achieving yields >80% .
Key Parameters :
Preparation of N-(Propan-2-yl)Benzenesulfonamide
The sulfonamide moiety is synthesized via sulfonylation of aniline derivatives.
Sulfonylation Protocol :
-
Sulfonyl Chloride Reaction :
Benzene-1-sulfonyl chloride is reacted with isopropylamine in toluene at 85–92°C . DMF (0.04 equiv.) catalyzes the reaction, minimizing bis-sulfonamide byproducts . -
Workup :
The mixture is cooled, diluted with toluene, and washed with aqueous NaHCO₃. The organic layer is dried (Na₂SO₄) and concentrated .
Yield Optimization :
-
Molar Ratios : A 1.5:1 sulfonating agent-to-aniline ratio maximizes conversion .
-
Solvent Choice : Toluene outperforms xylene or diethylbenzene in reducing side reactions .
Coupling of Quinoline and Sulfonamide Moieties
The final step involves nucleophilic aromatic substitution or direct amination.
Microwave-Mediated Coupling :
A mixture of 2-methyl-7-(trifluoromethyl)quinolin-4-amine (1.0 mmol) and N-(propan-2-yl)benzenesulfonamide (1.0 mmol) in ethanol is irradiated at 150°C for 30 min . Purification via silica gel chromatography (ethyl acetate/n-hexane, 1:5) yields the target compound .
Conventional Reflux Method :
Alternative protocols reflux the reactants in ethanol for 8 hours, achieving comparable yields (75–85%) . Prolonged heating ensures complete displacement of chloro or amino groups.
Critical Factors :
-
Solvent Polarity : Ethanol enhances solubility of polar intermediates .
-
Catalysis : DMF (0.04 equiv.) facilitates amine activation, particularly for electron-deficient quinolines .
Purification and Characterization
Column Chromatography :
Crude products are purified using silica gel with gradient elution (ethyl acetate/n-hexane 1:5 to 1:3) . This removes unreacted sulfonamide and quinoline byproducts.
Recrystallization :
Ethanol/methanol mixtures (1:1) yield colorless plates suitable for X-ray crystallography . This step ensures >95% purity for pharmacological testing .
Analytical Data :
-
¹H NMR : Quinoline protons resonate at δ 8.5–9.0 ppm; sulfonamide NH appears as a broad singlet (δ 6.8–7.2) .
-
HPLC : Retention time ≈12.3 min (C18 column, acetonitrile/water 70:30) .
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Time | Purity |
|---|---|---|---|---|
| Microwave-assisted | 150°C, 30 min | 85% | Short | >90% |
| Conventional reflux | Ethanol, 8 h reflux | 80% | Long | 85–90% |
| Catalytic DMF | Toluene, 140°C, 4 h | 88% | Moderate | >95% |
Microwave synthesis offers efficiency, while catalytic DMF enhances yields at higher temperatures . Reflux remains cost-effective for large-scale production .
Challenges and Mitigation Strategies
Byproduct Formation :
-
Bis-sulfonamides : Controlled stoichiometry (1.5:1 sulfonating agent) and DMF catalysis suppress this .
-
Incomplete Cyclization : Microwave irradiation ensures uniform heating, reducing partial intermediates .
Solvent Selection :
Toluene’s high boiling point (110°C) prevents volatilization during prolonged reactions . Ethanol’s polarity aids in intermediate solubility .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-(propan-2-yl)benzene-1-sulfonamide, and how can purity be maximized?
- Methodology : Multi-step synthesis typically involves:
- Quinoline Core Formation : Cyclization of substituted anilines with trifluoromethyl ketones under acidic conditions (e.g., polyphosphoric acid) .
- Sulfonamide Coupling : Reaction of the quinoline intermediate with N-(propan-2-yl)benzenesulfonamide using coupling agents like EDCI or HATU in anhydrous DMF .
- Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (acetonitrile/water) to achieve >95% purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm regioselective amination and sulfonamide formation (e.g., δ 8.2 ppm for quinoline H-2, δ 3.9 ppm for isopropyl CH) .
- HPLC-MS : To verify molecular weight (expected [M+H]⁺ ~508 Da) and detect trace impurities .
- X-ray Crystallography : For absolute configuration determination (as demonstrated in related sulfonamide-quinoline hybrids) .
- Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT-optimized structures) to resolve ambiguities .
Q. What preliminary biological screening assays are recommended for this compound?
- Assays :
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) due to the quinoline scaffold’s affinity for ATP-binding pockets .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination .
- Solubility & Stability : Measure logP (e.g., shake-flask method) and plasma stability (37°C, 24h) to assess pharmacokinetic liabilities .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Approach :
- Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with chloro or methoxy) and compare bioactivity .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with sulfonamide -SO₂NH-) .
- Data Analysis : Tabulate IC₅₀ values and physicochemical properties (e.g., ClogP, PSA) to correlate structural features with activity .
Q. How should contradictory results in biological assays (e.g., high in vitro activity but low in vivo efficacy) be addressed?
- Troubleshooting :
- Metabolic Stability : Perform microsomal incubation (human liver microsomes) to identify rapid degradation pathways .
- Protein Binding : Use equilibrium dialysis to measure plasma protein binding (>90% may limit free drug availability) .
- Formulation Optimization : Test solubilizing agents (e.g., cyclodextrins) or prodrug strategies to enhance bioavailability .
Q. What computational tools are effective for predicting target interactions and off-target risks?
- Methods :
- Molecular Dynamics (MD) Simulations : Simulate binding to EGFR or COX-2 over 100 ns to assess binding mode stability .
- Off-Target Profiling : Use SwissTargetPrediction or SEA to identify potential interactions with GPCRs or ion channels .
- ADMET Prediction : Tools like ADMETLab 2.0 to estimate permeability (Caco-2), CYP inhibition, and hERG liability .
Q. How can in vivo experimental design be optimized for efficacy and toxicity studies?
- Protocol Design :
- Dose Escalation : Start at 10 mg/kg (mouse xenograft models) with weekly monitoring for weight loss or organ toxicity .
- Biomarker Analysis : Measure tumor volume (caliper) and serum cytokines (ELISA) to link efficacy to immune modulation .
- Histopathology : Post-mortem analysis of liver/kidney tissues to detect necrosis or inflammation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
